molecular formula C19H20BrN3O2 B279527 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide

Cat. No. B279527
M. Wt: 402.3 g/mol
InChI Key: XCVJBCKLQSLVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide, also known as 4-Br-Bn-Pip-Ac, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including the histone deacetylase (HDAC) family of enzymes. This inhibition leads to changes in gene expression and protein function, which can have various biological effects.
Biochemical and Physiological Effects
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of HDAC enzymes, making it a useful tool for studying the biological effects of these enzymes. It has also been shown to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide. One potential direction is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug discovery.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide is a complex process that involves multiple steps. The most common method used for its synthesis involves the reaction of 4-bromobenzoyl chloride with N-(4-aminophenyl) piperazine in the presence of a base. The resulting compound is then acetylated to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research, drug discovery, and neuroscience. It has been used as a tool compound to study the biological effects of various proteins and enzymes.

properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide

InChI

InChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

XCVJBCKLQSLVHQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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